![molecular formula C20H24N6O5S B2439298 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate CAS No. 898367-05-0](/img/structure/B2439298.png)
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate” is a complex organic molecule that contains several interesting functional groups, including a 1,2,4-triazole ring, a thiazole ring, a piperazine ring, and a nitrophenyl group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the number of rings and functional groups present. The 1,2,4-triazole and thiazole rings, in particular, would contribute to the compound’s chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the 1,2,4-triazole and thiazole rings, as well as the nitrophenyl group, suggests that this compound could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more reactive, while the 1,2,4-triazole and thiazole rings could contribute to its stability .
Applications De Recherche Scientifique
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, such as those involving synthesis from ester ethoxycarbonylhydrazones and primary amines or via the Mannich base reaction, has shown that these compounds possess good to moderate antimicrobial activities against various microorganisms. These activities indicate potential applications in developing new antimicrobial agents (Bektaş et al., 2007) (Fandaklı et al., 2012).
Antihypertensive Agents
The synthesis of ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylates, which share structural similarities with the compound , has shown that these derivatives exhibit promising antihypertensive activity. This suggests potential research applications in cardiovascular pharmacology (Bayomi et al., 1999).
Biological Activities
Studies have also been conducted on compounds containing 1,2,4-triazole, 1,3,4-oxadiazole, and other heterocyclic moieties, which have been shown to possess antimicrobial, antilipase, and antiurease activities. These findings suggest potential applications in the development of drugs targeting various diseases and conditions (Başoğlu et al., 2013).
Antitumor Activities
Compounds derived from reactions involving 1,2,4-triazolo[1,5-a]pyrimidine derivatives have demonstrated antitumor activities against specific human cancer cell lines. This indicates potential applications in cancer research and treatment development (Gomha et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The compound interacts with its targets by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and anti-inflammation . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in the inflammatory response . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
The compound’s molecular weight is 46051, which suggests it may have suitable properties for absorption and distribution in the body
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the reaction of the compound occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This reaction can be facilitated under certain conditions, such as heating
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O5S/c1-3-15-21-19-25(22-15)18(27)17(32-19)16(13-5-7-14(8-6-13)26(29)30)23-9-11-24(12-10-23)20(28)31-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOXWROEMUPZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2439215.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)
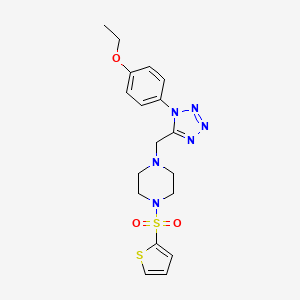
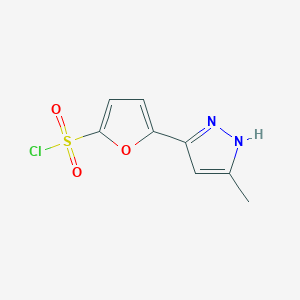
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)
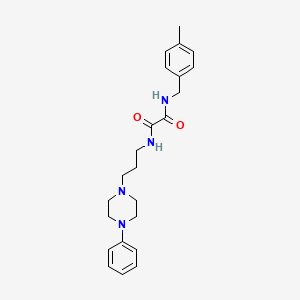
![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2439225.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)
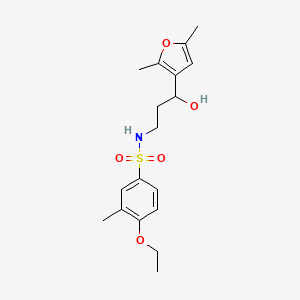

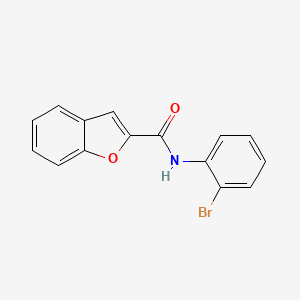
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)